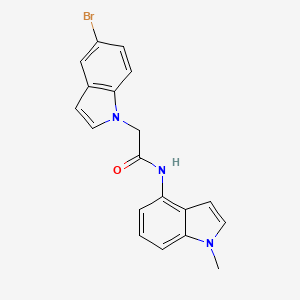

2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O and its molecular weight is 382.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide, also known by its CAS number 1351686-37-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C19H16BrN3O, with a molecular weight of 382.3 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C19H16BrN3O |

| Molecular Weight | 382.3 g/mol |

| IUPAC Name | 2-(5-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |

| SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including the compound . Indole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cell lines . The mechanisms involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

Antibacterial Activity

Indole derivatives have also been investigated for their antibacterial properties. A study indicated that compounds with indole structures exhibited potent activity against gram-positive bacteria, with some derivatives showing effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis . The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory and Neuroprotective Effects

The compound has been associated with anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and neurodegenerative diseases. Research has demonstrated that indole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .

Study on Anticancer Efficacy

In a controlled study, the efficacy of this compound was evaluated against human leukemia cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 12 µM. This suggests its potential as a therapeutic agent in leukemia treatment.

Research on Antibacterial Properties

Another investigation focused on the antibacterial activity of this compound against multi-drug resistant strains. The study utilized the agar well diffusion method and found that the compound effectively inhibited bacterial growth at concentrations as low as 5 µg/mL, making it a candidate for further development in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead compound in drug discovery due to its structural characteristics that may influence biological activity. Research indicates that derivatives of indole can interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory diseases.

Case Study: Anticancer Activity

A study demonstrated that similar indole derivatives exhibit cytotoxic effects against several cancer cell lines, suggesting that 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may also possess anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth .

Biochemical Research

The compound's ability to modulate protein interactions makes it valuable in biochemical studies. For instance, brominated indoles are known to act as ligands for certain bromodomain-containing proteins, which are implicated in the regulation of gene expression and epigenetic modifications.

Case Study: Protein Interaction Studies

Research utilizing fragment-based drug discovery techniques has shown that compounds with similar structures can bind to bromodomains such as BRD4, affecting their activity and potentially leading to therapeutic applications in diseases like cancer .

Pharmacological Studies

Preliminary pharmacological evaluations suggest that this compound may exhibit anti-inflammatory and analgesic effects. Its dual indole structure may enhance its interaction with biological targets involved in pain and inflammation pathways.

Case Study: In Vivo Studies

In vivo studies on related compounds have indicated significant reductions in inflammation markers in animal models, supporting the hypothesis that this compound could be developed as a novel anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves bromination of the indole precursor followed by acetamidation. Key steps include:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .

Acetamidation : React the brominated indole with chloroacetyl chloride in the presence of a base (e.g., NaH) in THF or DCM. Maintain anhydrous conditions to prevent hydrolysis .

- Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yields improve with slow addition of reagents and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assigns indole/acetamide protons and carbons. For example, the methyl group on the N-methylindole resonates at δ ~3.7 ppm in ¹H-NMR .

- HRMS : Confirms molecular formula (e.g., C₁₉H₁₇BrN₃O requires [M+H]⁺ = 398.0522) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at positions 4, 5, or 6 of the indole rings. Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

- Example Data :

| Substituent (R₁/R₂) | IC₅₀ (μM) | Notes |

|---|---|---|

| 5-Br (R₁), 1-Me (R₂) | 0.8–2.1 | High potency in MCF-7 |

| 4-Cl (R₁), H (R₂) | >10 | Reduced activity |

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding to Bcl-2/Mcl-1 proteins, correlating with experimental IC₅₀ values .

Q. What methodologies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test a broad concentration range (0.1–100 μM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

- Control Experiments : Include positive controls (e.g., doxorubicin) and assess membrane integrity (LDH assay) to rule out nonspecific toxicity .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Contradictory data may arise from cell line-specific death pathways .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that DMSO stock solutions >10 mM may precipitate in aqueous buffers; dilute to ≤1 mM for assays .

- pH-Dependent Solubility : Use UV-Vis spectroscopy to measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric). Poor solubility at neutral pH may require formulation with cyclodextrins .

Q. Experimental Design for Target Validation

Q. What in vitro assays are recommended to validate this compound’s interaction with kinase targets?

- Methodological Answer :

- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay (Promega) for high-throughput screening against a panel of 50 kinases. Prioritize kinases with <30% residual activity at 10 μM .

- SPR Analysis : Perform surface plasmon resonance (Biacore) to measure binding kinetics (kₐ, k𝒹) to purified kinases (e.g., EGFR, VEGFR2). A K𝒹 < 1 μM suggests strong binding .

Properties

Molecular Formula |

C19H16BrN3O |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

2-(5-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |

InChI |

InChI=1S/C19H16BrN3O/c1-22-9-8-15-16(3-2-4-18(15)22)21-19(24)12-23-10-7-13-11-14(20)5-6-17(13)23/h2-11H,12H2,1H3,(H,21,24) |

InChI Key |

BOEBUSDICASEQX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.